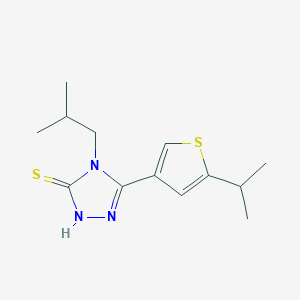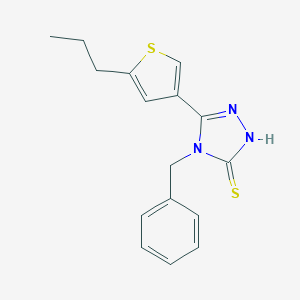![molecular formula C13H16N8O6 B457136 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE](/img/structure/B457136.png)
3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide is a complex organic compound featuring multiple nitro and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide typically involves the reaction of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes nitration, hydrazinolysis, and subsequent coupling reactions. The reaction conditions are optimized to maximize yield and purity, with considerations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can yield a variety of functionalized pyrazole derivatives.
Scientific Research Applications
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as energetic materials and polymers.
Mechanism of Action
The mechanism of action of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide involves interactions with specific molecular targets and pathways. The nitro groups and pyrazole rings play a crucial role in its activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT): A highly thermally stable energetic material with high performance.
Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate: A related compound with similar structural features.
Uniqueness
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide is unique due to its combination of multiple nitro and pyrazole groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H16N8O6 |
|---|---|
Molecular Weight |
380.32g/mol |
IUPAC Name |
N'-[3-(5-methyl-3-nitropyrazol-1-yl)propanoyl]-3-(3-nitropyrazol-1-yl)propanehydrazide |
InChI |
InChI=1S/C13H16N8O6/c1-9-8-11(21(26)27)17-19(9)7-4-13(23)15-14-12(22)3-6-18-5-2-10(16-18)20(24)25/h2,5,8H,3-4,6-7H2,1H3,(H,14,22)(H,15,23) |
InChI Key |
HXKFIBPAUKCJKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE](/img/structure/B457054.png)
![N-ethyl-2-[(2-propyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B457056.png)
![5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B457057.png)
![Ethyl 6-ethyl-2-({[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457058.png)

![(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B457064.png)

![5-({5-[(4-Chloro-3-methylphenoxy)methyl]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B457066.png)
![2-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B457067.png)

![2-{[(benzoylamino)carbothioyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B457069.png)
![7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B457070.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B457075.png)
![N'-((E)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B457076.png)
